molecular formula C42H42Br2P2Pd B1590930 trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) CAS No. 24554-43-6

trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)

Cat. No. B1590930
CAS RN: 24554-43-6
M. Wt: 875 g/mol
InChI Key: FKGDXSRZWBHNIC-UHFFFAOYSA-L
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Description

“trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)” is a chemical compound with the molecular formula C42H42Br2P2Pd . It is also known by the synonym Pd-120 . This compound exhibits a diverse range of applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)” consists of a palladium atom coordinated to two bromine atoms and two tri-o-tolylphosphine ligands .


Chemical Reactions Analysis

“trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)” is a catalyst suitable for various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .


Physical And Chemical Properties Analysis

“trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)” appears as yellow-orange crystals or powder . It has a melting point of 300-305 °C . The compound is insoluble in water .

Scientific Research Applications

Catalytic Applications

Trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) plays a crucial role in catalytic processes, particularly in cross-coupling reactions that are fundamental in organic synthesis. For instance, palladium complexes, including those similar to trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II), are utilized in Suzuki-Miyaura, Mizoroki-Heck, and Stille coupling reactions to form carbon-carbon bonds. These reactions are vital for constructing complex organic molecules, pharmaceuticals, and polymers (Herrmann et al., 2001).

Material Science

In materials science, palladium complexes are employed in the synthesis of nanostructured materials and polymers with specific properties. The reactivity of palladium(II) complexes, including those akin to trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II), with various organic and inorganic substrates allows for the creation of materials with tailored optical, electronic, and structural characteristics. These materials find applications in electronics, photonics, and as catalysts in various industrial processes (Fratoddi et al., 2007).

Synthetic Organic Chemistry

In synthetic organic chemistry, the versatility of palladium(II) complexes as catalysts enables the formation of various organic compounds, including complex molecules with pharmaceutical relevance. The ability to catalyze reactions under mild conditions while offering high selectivity and yields makes palladium(II) complexes indispensable tools for chemists. This is particularly true for trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II), which can facilitate transformations essential for constructing carbon-heteroatom bonds, functionalizing aromatic compounds, and synthesizing heterocycles (Lautens et al., 2005).

Safety And Hazards

“trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)” may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended .

properties

IUPAC Name

dibromopalladium;tris(2-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H21P.2BrH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGDXSRZWBHNIC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.Br[Pd]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42Br2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570419
Record name Dibromopalladium--tris(2-methylphenyl)phosphane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

875.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)

CAS RN

24554-43-6
Record name Dibromopalladium--tris(2-methylphenyl)phosphane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24554-43-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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